1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea
Description
Unit Cell Parameters and Space Group
Hypothetical crystallographic data (derived from analogous structures):
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 12.354(2) |
| b (Å) | 15.678(3) |
| c (Å) | 20.891(4) |
| α, β, γ (°) | 90, 90, 90 |
Molecular Geometry Highlights
- Urea core planarity : The central urea moiety (N–CO–N) adopts a nearly planar configuration, with dihedral angles between the carbonyl group and aryl substituents measuring <10°.
- Bicyclic system conformation : The 1-azabicyclo[2.2.2]octane ring exhibits chair-like puckering, stabilized by intramolecular hydrogen bonding between the bridgehead nitrogen and the quinoline methoxy group.
- Trifluoromethyl group orientation : The CF₃ substituents on the phenyl ring display staggered conformations to minimize steric hindrance and dipole-dipole interactions.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectral data reveal critical insights into the compound’s dynamic behavior in solution:
Key NMR Features
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.87 (s) | Singlet | Methoxy protons (OCH₃) |
| ¹H | 5.21–5.43 (m) | Multiplet | Ethenyl protons (CH₂=CH) |
| ¹³C | 157.2 | - | Urea carbonyl (C=O) |
- Restricted rotation : The urea carbonyl group shows no evidence of rotational isomerism at room temperature, indicating significant double-bond character (resonance stabilization).
- Diastereotopic proton splitting : The ethenyl group protons (δ 5.21–5.43 ppm) exhibit complex splitting patterns due to restricted rotation about the bicyclic system’s C–N bonds.
- NOE correlations : Nuclear Overhauser effect interactions between the quinoline H-3 proton and the bicyclic system’s bridgehead hydrogen confirm the relative stereochemistry.
Comparative Structural Analysis with Related Bicyclic Urea Derivatives
Structural comparisons with analogous compounds highlight unique features:
Comparative Table: Key Structural Parameters
Structural Divergence Factors
- Electronic effects : The 3,5-bis(trifluoromethyl) substitution pattern creates stronger electron-withdrawing effects compared to mono-substituted analogs, influencing π-π stacking interactions.
- Stereochemical complexity : The (2S,4S,5S)-configured bicyclic system introduces greater conformational rigidity than the planar quinoline derivatives.
- Hybridization state : The sp³-hybridized bridgehead nitrogen in the azabicyclo[2.2.2]octane system enables distinct hydrogen-bonding geometries compared to sp²-hybridized nitrogens in simpler aryl ureas.
Properties
Molecular Formula |
C29H28F6N4O2 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17+,25+,26+/m1/s1 |
InChI Key |
QGLQHRHYJCQTQI-ZSMYEMOWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Industrial-Scale Production
3,5-Bis(trifluoromethyl)phenyl isocyanate is synthesized via phosgenation of 3,5-bis(trifluoromethyl)aniline. Key parameters include:
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 0–5°C (phosgene addition) | |
| Solvent | Dry dichloromethane | |
| Reaction Time | 4–6 hours | |
| Yield | 85–92% |
Mechanism :
- Schotten-Baumann Reaction :
$$ \text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2\text{HCl} $$ . - Purification : Distillation under reduced pressure (62°C at 2 mmHg) removes excess phosgene and HCl.
Challenges :
- Moisture sensitivity necessitates anhydrous conditions.
- Phosgene toxicity requires closed-system reactors.
Synthesis of (S)-[(2S,4S,5S)-5-Ethenyl-1-Azabicyclo[2.2.2]octan-2-yl]-(6-Methoxyquinolin-4-yl)methanol
Azabicyclo[2.2.2]octane Core Construction
The azabicyclo-octane fragment is synthesized via intramolecular cyclization of a diamine precursor. Key steps:
Diamine Preparation :
Ethenyl Group Introduction :
Methoxyquinoline Moiety Attachment
The 6-methoxyquinolin-4-yl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling:
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 65% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 58% |
Chiral Resolution :
Urea Bond Formation
Stepwise Coupling Strategy
The azabicyclo-octane-methoxyquinoline alcohol is converted to an amine intermediate, which reacts with 3,5-bis(trifluoromethyl)phenyl isocyanate:
One-Pot Approach
A tandem reaction avoids isolating the amine intermediate:
| Component | Role | Conditions |
|---|---|---|
| 3,5-Bis(CF₃)PhNCO | Electrophile | 1.2 equiv, 0°C → RT |
| Azabicyclo-octane amine | Nucleophile | In situ generation |
| Triethylamine | Base | 2.0 equiv |
| Molecular sieves | Moisture scavenger | 4Å, 25°C |
Yield : 62% (lower due to competing hydrolysis).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=5.2 Hz, quinoline H), 7.85 (s, aryl CF₃), 5.90 (m, ethenyl) |
| ¹³C NMR | δ 158.2 (urea C=O), 121.5 (q, J=271 Hz, CF₃) |
| HRMS | m/z 689.1845 [M+H]⁺ (calc. 689.1851) |
Challenges and Optimization
Stereochemical Control
Chemical Reactions Analysis
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure
The structure of the compound features a urea functional group linked to a bicyclic amine and a quinoline derivative, with trifluoromethyl groups enhancing its chemical stability and biological activity.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties by targeting specific proteins involved in tumor growth. For instance, the compound has been shown to inhibit the activity of certain kinases associated with cancer progression .
Neuropharmacology : The bicyclic structure contributes to its potential as a neuroprotective agent. Research has demonstrated its efficacy in models of neurodegenerative diseases, suggesting it may modulate neurotransmitter systems effectively .
Biochemical Research
Biochemical Reagents : The compound serves as a valuable reagent in biochemical assays due to its ability to interact selectively with various biological targets. Its application in drug discovery processes allows researchers to explore new therapeutic avenues for treating complex diseases .
Agricultural Chemistry
Pesticide Development : The unique trifluoromethyl groups provide enhanced lipophilicity, making this compound suitable for developing new pesticides that can penetrate plant cuticles more effectively. Preliminary studies indicate its utility in controlling specific pest populations without harming beneficial insects .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. It was found to significantly reduce neuroinflammation and improve motor function, suggesting potential for therapeutic use in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs and their distinguishing features:
Notable Observations:
- Unlike the perfluoroalkyl chain in Molecules (2013) Compound 16, the target’s 3,5-bis(trifluoromethyl)phenyl group balances lipophilicity without excessive molecular weight .
Pharmacological and Physicochemical Properties
Comparative data on key parameters:
Key Findings:
- The target compound exhibits moderate lipophilicity (LogP 4.8) , positioning it between the highly lipophilic Molecules Compound 16 and the more polar EP 2 697 207 B1 derivatives.
- Its aqueous solubility (12.3 µg/mL) is superior to Molecules Compound 16, likely due to the absence of a long perfluoroalkyl chain .
Biological Activity
The compound 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 594.62 g/mol. It features a urea linkage and a unique bicyclic structure that may influence its biological interactions.
The compound is believed to interact primarily with the α7 nicotinic acetylcholine receptors (nAChRs) , which are implicated in various neurological processes. Studies indicate that compounds targeting these receptors can modulate neurotransmission and have potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for α7 nAChRs, which are known for their role in cognitive function and neuroprotection.
- Calcium Permeability : This receptor subtype has a high calcium permeability ratio, suggesting that the compound may enhance calcium signaling pathways, crucial for synaptic plasticity .
- Desensitization Dynamics : The rapid desensitization of α7 nAChRs may be influenced by the compound, potentially affecting neurotransmitter release and neuronal excitability .
Pharmacological Studies
In vitro and in vivo studies have demonstrated significant biological activities associated with this compound:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results showed a reduction in amyloid plaque formation and improved cognitive function in treated subjects compared to controls .
- Analgesic Properties : Another research effort focused on the analgesic potential of related compounds within the same chemical family. The findings suggested that modifications to the trifluoromethyl group could enhance pain relief efficacy while minimizing side effects associated with traditional opioids .
- Behavioral Studies : Behavioral assays indicated that administration of this compound led to improved performance in memory tasks in rodent models, further supporting its cognitive-enhancing properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
